N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound characterized by the presence of fluorobenzene, furan, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Fluorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-fluorobenzene using a sulfonyl chloride reagent under basic conditions.
Coupling with Furan-2-YL Ethylamine: The intermediate is then reacted with furan-2-yl ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonamide linkage.
Addition of Ethanediamide: Finally, the compound is completed by reacting the intermediate with ethanediamide under controlled conditions to ensure the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, this compound can be modified to enhance its pharmacokinetic and pharmacodynamic properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In the materials science industry, the compound’s unique structural features can be exploited for the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s sulfonyl and furan groups may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
Uniqueness
Compared to similar compounds, N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide stands out due to the presence of dual fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of sulfonyl and furan groups also provides a unique structural framework that can be leveraged for various applications.
Properties
Molecular Formula |
C21H18F2N2O5S |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
InChI |
InChI=1S/C21H18F2N2O5S/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27) |
InChI Key |
WTXCJYAXYWNEBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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